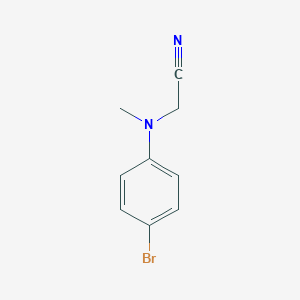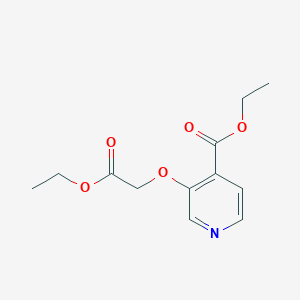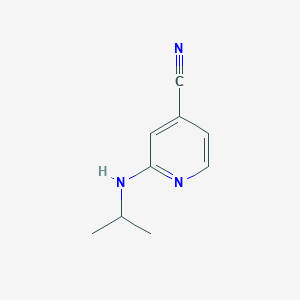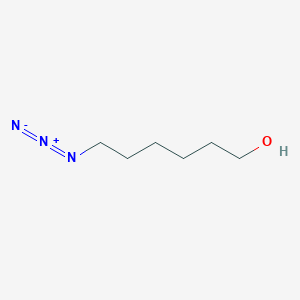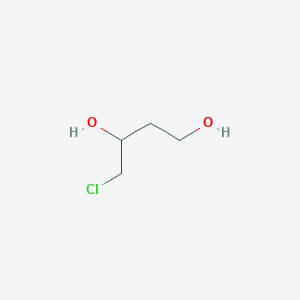
4-Chloro-1,3-butanediol
Übersicht
Beschreibung
4-Chloro-1,3-butanediol (CBDOH) is a chemical compound that belongs to the class of chlorinated alcohols. It is commonly used in the synthesis of various organic compounds due to its unique chemical properties. CBDOH is a clear liquid with a molecular weight of 136.56 g/mol and a boiling point of 225 °C.
Wirkmechanismus
The mechanism of action of 4-Chloro-1,3-butanediol is not well understood, but it is believed to act as an alkylating agent, reacting with cellular nucleophiles such as proteins and DNA. This can lead to the formation of adducts that can interfere with cellular processes and cause toxicity.
Biochemische Und Physiologische Effekte
4-Chloro-1,3-butanediol has been shown to have toxic effects on a variety of cell types, including human liver cells and rat neuronal cells. It has been shown to induce DNA damage and apoptosis in these cells, as well as disrupt cellular respiration and metabolism. 4-Chloro-1,3-butanediol has also been shown to have mutagenic and carcinogenic properties in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-1,3-butanediol is a useful starting material for the synthesis of various organic compounds, and its unique chemical properties make it a valuable tool in organic synthesis. However, its toxic and potentially carcinogenic properties make it a hazardous chemical to work with, and appropriate safety precautions should be taken when handling 4-Chloro-1,3-butanediol.
Zukünftige Richtungen
There are several potential future directions for research on 4-Chloro-1,3-butanediol. One area of interest is the development of safer and more efficient synthesis methods for 4-Chloro-1,3-butanediol and related compounds. Another area of interest is the investigation of 4-Chloro-1,3-butanediol's potential as a chiral auxiliary in asymmetric synthesis. Finally, there is potential for the development of 4-Chloro-1,3-butanediol-based drugs or other therapeutics, although this would require further investigation into its toxicity and potential side effects.
Conclusion
In conclusion, 4-Chloro-1,3-butanediol is a valuable starting material for the synthesis of various organic compounds, but its toxic and potentially carcinogenic properties make it a hazardous chemical to work with. Its mechanism of action is not well understood, but it has been shown to have toxic effects on a variety of cell types. Future research directions include the development of safer synthesis methods, investigation of its potential as a chiral auxiliary, and exploration of its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
4-Chloro-1,3-butanediol has been widely used in scientific research as a starting material for the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of pharmaceuticals, agrochemicals, and surfactants. 4-Chloro-1,3-butanediol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the final product.
Eigenschaften
CAS-Nummer |
145873-44-5 |
|---|---|
Produktname |
4-Chloro-1,3-butanediol |
Molekularformel |
C4H9ClO2 |
Molekulargewicht |
124.56 g/mol |
IUPAC-Name |
4-chlorobutane-1,3-diol |
InChI |
InChI=1S/C4H9ClO2/c5-3-4(7)1-2-6/h4,6-7H,1-3H2 |
InChI-Schlüssel |
IQDXPPKWNPMHJI-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCl)O |
Kanonische SMILES |
C(CO)C(CCl)O |
Synonyme |
4-Chloro-1,3-butanediol |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


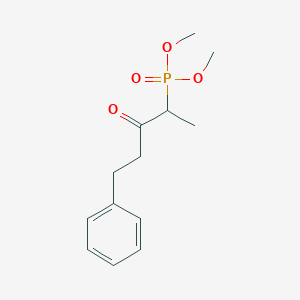
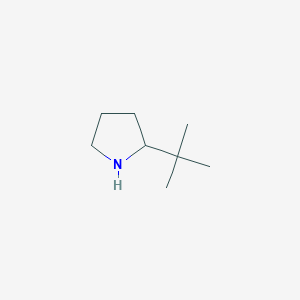
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
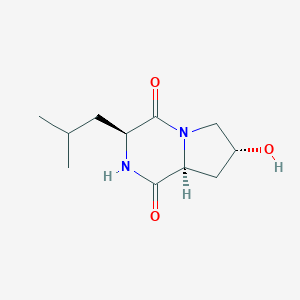

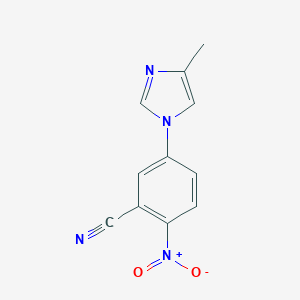
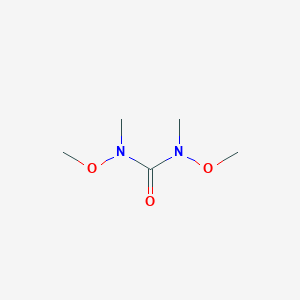
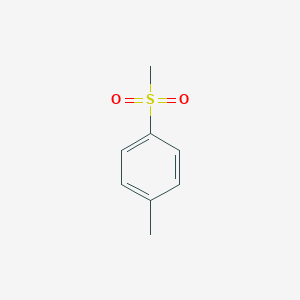
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B182193.png)
